1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one, also known as PF-06795071, is a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [] MAGL is a serine hydrolase enzyme that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Inhibition of MAGL has emerged as a potential therapeutic strategy for various diseases, including chronic pain, inflammation, cancer, and neurodegeneration. []
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. This compound is classified under the category of azabicyclic compounds, which are known for their diverse pharmacological properties. The compound's unique structure integrates a bicyclic framework with a pyrazole moiety, contributing to its biological activity.
The compound can be classified as a potential therapeutic agent, particularly due to its structural features that suggest activity against specific biological targets. It belongs to a broader class of compounds that may inhibit enzymes related to metabolic disorders and pain management .
The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step organic reactions. The synthesis may include:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, must be optimized to achieve high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often employed to monitor the reaction progress and purify the compound.
The molecular formula for this compound is , with a molecular weight of approximately 363.4 g/mol . The structure features:
The three-dimensional conformation can be modeled using computational chemistry software, allowing for predictions of binding interactions with biological targets.
The compound can participate in various chemical reactions typical of carbonyl-containing compounds, such as:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring should be done using spectroscopic methods.
The mechanism of action for 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one likely involves interaction with specific receptors or enzymes in biological systems.
Preliminary studies suggest that compounds with similar structures may act as inhibitors of enzymes involved in metabolic processes, such as 11β-hydroxysteroid dehydrogenase type 1 . These interactions can modulate cortisol levels, impacting metabolic disorders.
While specific physical properties like density and melting point are not widely reported, the compound's stability under various conditions is crucial for its application in pharmacology.
The presence of functional groups such as trifluoromethyl and carbonyl indicates potential reactivity in various chemical environments. The stability of these groups under physiological conditions will influence the compound's efficacy as a therapeutic agent.
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one shows promise in several scientific applications:
This compound exemplifies the ongoing exploration of complex organic molecules in drug discovery, highlighting the importance of structural diversity in developing new therapeutic agents.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0